Chromium(III) fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

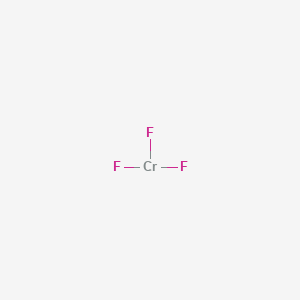

Chromium(III) fluoride is an inorganic compound with the chemical formula CrF₃. It forms several hydrates, with the anhydrous form being a green crystalline solid. This compound is insoluble in common solvents, but its hydrates, such as [Cr(H₂O)₆]F₃ (violet) and [Cr(H₂O)₆]F₃·3H₂O (green), are soluble in water . The anhydrous form sublimes at temperatures between 1100°C and 1200°C .

Méthodes De Préparation

Chromium(III) fluoride can be synthesized through several methods:

Reaction of Chromium(III) Oxide and Hydrofluoric Acid: [ \text{Cr}_2\text{O}_3 + 6 \text{HF} + 9 \text{H}_2\text{O} \rightarrow 2 [\text{Cr(H}_2\text{O})_6]\text{F}_3 ]

Reaction of Chromic Chloride and Hydrogen Fluoride: [ \text{CrCl}_3 + 3 \text{HF} \rightarrow \text{CrF}_3 + 3 \text{HCl} ]

Thermal Decomposition of Ammonium Hexafluorochromate(III): [ [\text{NH}_4]_3[\text{CrF}_6] \rightarrow \text{CrF}_3 + 3 \text{NH}_3 + 3 \text{HF} ] These methods are used both in laboratory settings and industrial production

Analyse Des Réactions Chimiques

Chromium(III) fluoride undergoes various chemical reactions:

- **

Oxidation and Reduction: this compound can participate in redox reactions, where it can be reduced to chromium(II) fluoride or oxidized to chromium(VI) fluoride under specific conditions.

Substitution Reactions: In aqueous solutions, the fluoride ligands in this compound can be replaced by other ligands such as water or chloride ions.

Activité Biologique

Chromium(III) fluoride (CrF₃) is a compound of chromium that plays a significant role in various biological processes. This article explores its biological activity, health effects, and potential applications, supported by research findings and case studies.

Overview of this compound

Chromium is a trace element essential for human health, particularly in carbohydrate and lipid metabolism. Chromium(III) is less toxic than its hexavalent counterpart (Cr(VI)), which is known for its carcinogenic properties. The biological activities of chromium compounds, including CrF₃, are largely attributed to their ability to interact with cellular components such as DNA and proteins.

Biological Mechanisms

- Metabolic Role : Chromium(III) is essential for insulin function and glucose metabolism. It enhances the action of insulin, promoting glucose uptake in cells, which is crucial for energy metabolism .

- DNA Interaction : Chromium(III) can form complexes with DNA, leading to DNA-protein crosslinks and potential alterations in gene expression. This interaction may affect cellular signaling pathways and contribute to transcriptional repression by inhibiting histone modification .

- Histone Modification : The compound has been shown to inhibit histone deacetylase activity, impacting epigenetic regulation of gene expression. This inhibition can lead to changes in cell cycle progression and developmental processes .

Health Effects

The health effects of this compound exposure can vary based on dosage and duration:

- Acute Effects : Short-term exposure may cause irritation to the skin, eyes, and respiratory tract. Symptoms include coughing, wheezing, and dermatitis in sensitized individuals .

- Chronic Effects : Long-term exposure may lead to allergic reactions or skin sensitization but is not classified as a carcinogen by the International Agency for Research on Cancer (IARC) .

- Essential Nutrient : As an essential trace mineral, chromium(III) contributes positively to metabolic health when consumed at appropriate levels .

Case Study 1: Chromium Supplementation

A study investigated the effects of chromium supplementation on glucose metabolism in individuals with type 2 diabetes. Results indicated improved insulin sensitivity and lower blood glucose levels among participants receiving chromium supplements compared to a placebo group .

Case Study 2: Environmental Impact

Research on groundwater contamination revealed that chromium(III) can be reduced from hexavalent chromium through microbial action. The study demonstrated that certain bacteria could tolerate high levels of chromium while effectively reducing its toxicity in contaminated environments .

Data Summary

| Parameter | Value/Description |

|---|---|

| Chemical Formula | CrF₃ |

| Toxicity | Low (compared to Cr(VI)) |

| Essential Role | Insulin function and glucose metabolism |

| Acute Health Effects | Skin/eye irritation, respiratory issues |

| Chronic Health Effects | Allergic dermatitis |

| IARC Classification | Group 3 (not classifiable as carcinogenic) |

Applications De Recherche Scientifique

Industrial Applications

Textile Industry

Chromium(III) fluoride is utilized as a mordant in the textile industry, particularly for dyeing processes. It enhances dye uptake and fixation on fibers, improving colorfastness and vibrancy. Additionally, it serves as a mothproofing agent, protecting wool and other fibers from insect damage .

Ceramics and Glass Manufacturing

In ceramics and glass production, this compound acts as a coloring agent. It contributes to the aesthetic properties of ceramic glazes and glass by imparting specific hues, particularly greens and blues, due to its chromophoric nature .

Corrosion Inhibition

The compound is also employed as a corrosion inhibitor in paints and coatings. Its application helps protect metal surfaces from rust and degradation, thereby extending the lifespan of materials used in construction and manufacturing .

Chemical Applications

Catalysis

this compound serves as a catalyst in various chemical reactions, particularly in the fluorination of organic compounds. It facilitates the conversion of chlorocarbons into fluorinated products using hydrofluoric acid, which is significant in synthetic organic chemistry .

Synthesis of Other Compounds

The compound is involved in the synthesis of other chromium-containing materials. For instance, it can be used to produce chromium oxides and other fluorides through controlled reactions .

Environmental Applications

Groundwater Remediation

Recent studies have explored the potential of this compound in environmental remediation efforts, particularly for treating chromium- and fluoride-contaminated groundwater. Research indicates that certain bioremediation techniques utilizing this compound can effectively reduce pollution levels by converting hazardous chromium species into less toxic forms .

Biomedical Applications

While less common than industrial applications, this compound has been studied for its potential biomedical uses. Its role as a trace mineral in human nutrition has been noted; however, excessive exposure can lead to health risks such as allergic dermatitis or respiratory issues due to its corrosive nature .

Data Summary

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Textile Industry | Mordant for dyeing | Improves colorfastness and vibrancy |

| Ceramics & Glass | Coloring agent | Enhances aesthetic properties |

| Corrosion Inhibition | Paints & coatings | Protects metals from rust and degradation |

| Chemical Catalysis | Fluorination of organic compounds | Facilitates synthesis of fluorinated products |

| Environmental Remediation | Groundwater treatment | Reduces chromium and fluoride pollution |

| Biomedical | Trace mineral | Essential in small amounts; potential health risks at high levels |

Case Studies

- Textile Mordanting : A study demonstrated that using this compound as a mordant significantly increased the uptake of reactive dyes on cotton fabrics compared to traditional mordants, leading to improved wash fastness ratings.

- Corrosion Inhibition : In a controlled experiment on metal coatings, the addition of this compound was shown to reduce corrosion rates by over 50% compared to untreated samples over a six-month exposure period.

- Groundwater Remediation : A pilot study employing bioremediation techniques with this compound showed a 70% reduction in total chromium levels in contaminated groundwater within three months.

Propriétés

Numéro CAS |

7788-97-8 |

|---|---|

Formule moléculaire |

CrF3 |

Poids moléculaire |

108.991 g/mol |

Nom IUPAC |

chromium(3+);trifluoride |

InChI |

InChI=1S/Cr.3FH/h;3*1H/q+3;;;/p-3 |

Clé InChI |

FTBATIJJKIIOTP-UHFFFAOYSA-K |

SMILES |

F[Cr](F)F |

SMILES canonique |

[F-].[F-].[F-].[Cr+3] |

Key on ui other cas no. |

7788-97-8 |

Description physique |

Chromic fluoride, solid is a green crystalline solid. It is soluble in water. It is corrosive to tissue. Chromic fluoride solution is a green crystalline solid dissolved in water. It is corrosive to metals and tissue. |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.